3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride
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Overview
Description
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules
Mechanism of Action
Target of Action
The compound, 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride, is an imidazole derivative . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and other proteins . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets . They may act as inhibitors, activators, or modulators of their target proteins, leading to changes in cellular processes
Biochemical Pathways
Imidazole derivatives can influence various biochemical pathways due to their broad range of targets . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Result of Action
The result of a compound’s action depends on its mode of action and the biochemical pathways it affects. Given the wide range of activities associated with imidazole derivatives , the effects of this compound could potentially be diverse.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride typically involves the reaction of 2-methylimidazole with an appropriate alkylating agent, such as 3-chloropropanol, under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the imidazole ring attacks the carbon atom of the alkylating agent, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Methyl-1H-imidazol-1-yl)propanal.
Reduction: Formation of 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-1H-imidazol-1-yl)propan-1-amine dihydrochloride
- 2-(1H-Imidazol-1-yl)ethanol
- 1-(2-Hydroxyethyl)-2-methylimidazole
Uniqueness
3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol hydrochloride is unique due to its specific structure, which combines the properties of an imidazole ring with a hydroxyl group. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(2-methylimidazol-1-yl)propan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-7-8-3-5-9(7)4-2-6-10;/h3,5,10H,2,4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGVTEVDXXPPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700655 |
Source
|
Record name | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22159-27-9 |
Source
|
Record name | 3-(2-Methyl-1H-imidazol-1-yl)propan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60700655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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